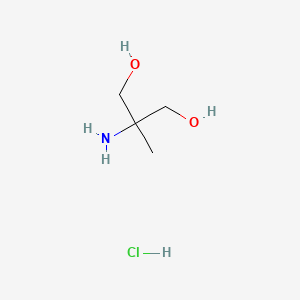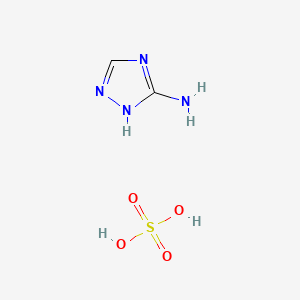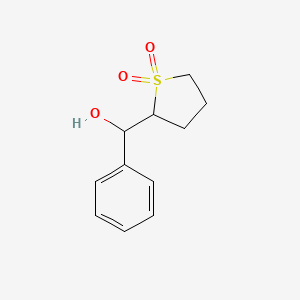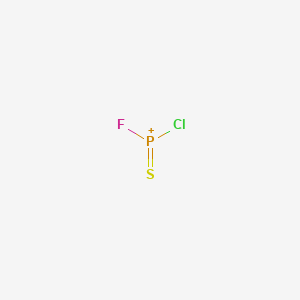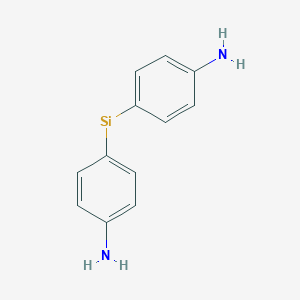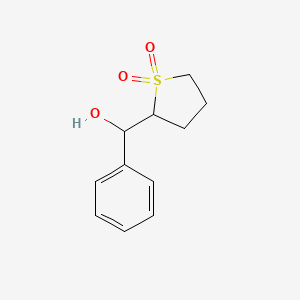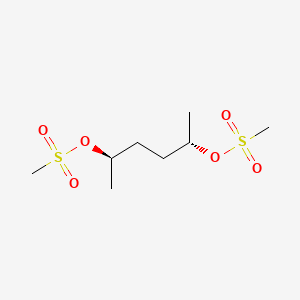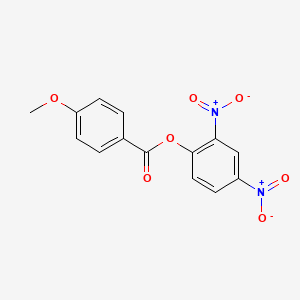
Phenoxathiin, 2,8-difluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenoxathiin, 2,8-difluoro- is a heterocyclic compound that belongs to the class of sulfur-containing heterocycles It is a derivative of phenoxathiin, where two fluorine atoms are substituted at the 2 and 8 positions of the phenoxathiin ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phenoxathiin, 2,8-difluoro- can be achieved through a multi-step process. One common method involves the ortho-thioarylation of phenols using N-(2-bromophenylthio)succinimide, catalyzed by iron (III) triflimide and bis(4-methoxyphenyl)sulfane. The thioarylated products are then converted to phenoxathiins using a copper-mediated Ullmann-type C–O bond-forming cyclization reaction .
Industrial Production Methods: Industrial production methods for phenoxathiin, 2,8-difluoro- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Phenoxathiin, 2,8-difluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of phenoxathiin.
Wissenschaftliche Forschungsanwendungen
Phenoxathiin, 2,8-difluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of phenoxathiin, 2,8-difluoro- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. For example, it can inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Phenoxathiin, 2,8-difluoro- can be compared with other similar compounds such as:
Phenoxathiin: The parent compound without the fluorine substitutions.
Phenothiazine: A structurally related compound with nitrogen instead of oxygen in the heterocyclic ring.
Dibenzothiophene: Another sulfur-containing heterocycle with a similar structure.
Uniqueness: The presence of fluorine atoms at the 2 and 8 positions in phenoxathiin, 2,8-difluoro- imparts unique chemical properties, such as increased stability and altered reactivity, compared to its non-fluorinated counterparts. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
25465-14-9 |
|---|---|
Molekularformel |
C12H6F2OS |
Molekulargewicht |
236.24 g/mol |
IUPAC-Name |
2,8-difluorophenoxathiine |
InChI |
InChI=1S/C12H6F2OS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H |
InChI-Schlüssel |
BGVHXQMRCYDRDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)SC3=C(O2)C=CC(=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



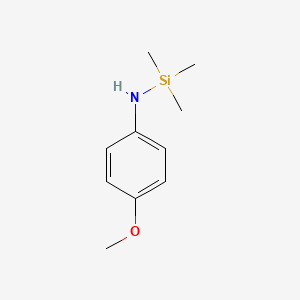
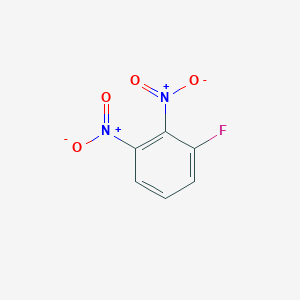
![9-Thiabicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14692190.png)
